2,5-Diaminoanisole sulfate

Overview

Description

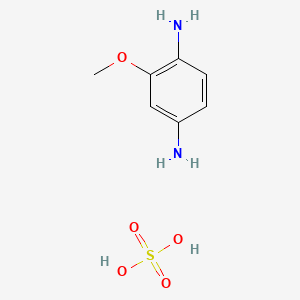

2,5-Diaminoanisole sulfate (CAS: 66671-82-7) is an aromatic amine sulfate salt with the molecular formula C₇H₁₀N₂O·H₂O₄S and a molecular weight of 236.25 g/mol . It is structurally characterized by a methoxy (-OCH₃) group at position 2 and amino (-NH₂) groups at positions 2 and 5 on the benzene ring (SMILES: COc1cc(N)ccc1N.OS(=O)(=O)O) .

Preparation Methods

The synthesis of 2,5-Diaminoanisole sulfate involves several steps:

Nitration and Reduction: The o-acetamido methyl ether is nitrated with nitric acid and subsequently reduced with iron powder to obtain 5-amino-2-acetamidoanisole.

Chemical Reactions Analysis

2,5-Diaminoanisole sulfate undergoes various chemical reactions, including:

Cyclization: When cyclized with glycerol in the presence of iodine and potassium iodide, it forms 6-methoxy-4,7-phenanthroline.

Scientific Research Applications

2,5-Diaminoanisole sulfate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: The compound’s derivatives, such as 4,7-phenanthroline-5,6-diquinone, are studied for their potential therapeutic effects against dysentery.

Industry: It is widely used in the production of hair dyes and organic pigments.

Mechanism of Action

The mechanism of action of 2,5-Diaminoanisole sulfate involves its conversion into active derivatives that interact with biological targets. For instance, 4,7-phenanthroline-5,6-diquinone, a derivative, exerts its effects by interfering with the metabolic pathways of pathogens causing dysentery .

Comparison with Similar Compounds

Key Properties and Uses :

- Applications : Primarily used as an intermediate in chemical synthesis, including dyes, pigments, and pharmaceuticals .

- Safety Profile : Classified as harmful by inhalation, skin contact, or ingestion (Hazard Class 6.1(b)) . Requires protective equipment (gloves, masks) and proper waste disposal .

- Regulatory Status: Not explicitly prohibited in cosmetics, but related compounds (e.g., 2,4-diaminoanisole sulfate) are restricted due to carcinogenicity concerns .

Comparison with Structurally Similar Compounds

2,4-Diaminoanisole Sulfate (CAS: 39156-41-7)

Molecular Formula: C₇H₁₂N₂O₅S . Structural Differences: Amino groups at positions 2 and 4 (vs. 2 and 5 in 2,5-isomer). Key Findings:

- Regulatory Restrictions : Prohibited in cosmetic products under the EU Cosmetic Ingredient Hotlist .

- Uses : Historically used in hair dyes but phased out due to safety concerns .

2,5-Diaminophenylethanol Sulfate (CAS: 93841-25-9)

Molecular Formula: C₈H₁₂N₂O·H₂O₄S . Structural Differences: Contains an ethanol (-CH₂CH₂OH) substituent instead of methoxy. Key Findings:

- Applications : Used in specialized syntheses, including dye intermediates and reference materials for analytical chemistry .

2,5-Diaminotoluene Sulfate (CAS: 615-50-9)

Molecular Formula : C₇H₁₀N₂·H₂SO₄ .

Structural Differences : Methyl (-CH₃) group replaces the methoxy (-OCH₃) group.

Key Findings :

- Toxicity : Classified as acutely toxic (Category 4) and hazardous to aquatic environments .

- Applications : Agricultural intermediate and chemical synthesis .

Data Table: Comparative Analysis

Research and Regulatory Insights

- Toxicological Differences: The methoxy group in this compound may reduce reactivity compared to methyl-substituted analogs like 2,5-diaminotoluene sulfate, which exhibit higher acute toxicity . 2,4-Diaminoanisole sulfate’s carcinogenicity is attributed to metabolic activation into DNA-reactive intermediates, a pathway under investigation for the 2,5-isomer .

Analytical Challenges :

- Chromatography and mass spectrometry are critical for distinguishing isomers due to their structural similarity .

Biological Activity

Overview

2,5-Diaminoanisole sulfate (CAS Number: 66671-82-7) is an organic compound primarily utilized in the production of hair dyes and organic pigments. Its molecular formula is C7H12N2O5S, and it appears as a dark gray to very dark brown solid. This compound exhibits significant biological activity, influencing cellular functions and biochemical pathways, particularly in the context of its applications in cosmetics.

The biological activity of this compound is closely linked to its interaction with various enzymes and cellular components.

Target Enzymes:

- Tyrosinase: This enzyme plays a crucial role in melanin biosynthesis, and this compound acts as a substrate, leading to the formation of colored products essential for hair dyeing processes.

Biochemical Pathways:

- The compound interacts with cellular signaling pathways and can alter gene expression related to oxidative stress and detoxification mechanisms. For instance, exposure to this compound has been shown to induce changes in gene expression profiles associated with cellular metabolism .

Cellular Effects

Research indicates that this compound can significantly affect various cellular processes:

- Gene Expression: Changes in gene expression related to oxidative stress responses have been documented following exposure to this compound. This suggests potential implications for cellular health and disease processes.

- Enzyme Activity: The compound's interaction with tyrosinase not only facilitates the dyeing process but may also influence other metabolic pathways through enzyme inhibition or activation.

Toxicological Profile

The toxicological effects of this compound have been investigated in several studies:

- Acute Toxicity: The compound is classified as toxic if swallowed (H301) and can cause skin irritation (H315) .

- Chronic Exposure: Long-term exposure has been linked to alterations in cellular function and potential mutagenicity. In vitro studies have indicated that it may cause mutations in certain bacterial strains and affect mammalian cells under specific conditions .

- Case Studies: Notably, there have been reports of aplastic anemia associated with the use of hair dyes containing this compound, highlighting its potential hematological effects .

Research Findings

A summary of key research findings on the biological activity of this compound is presented below:

Q & A

Q. Basic: What analytical methods are recommended for determining the purity of 2,5-Diaminoanisole sulfate in synthetic preparations?

Answer:

Purity assessment requires a combination of techniques:

- High-Performance Liquid Chromatography (HPLC): Quantifies impurities using reverse-phase columns with UV detection (λ = 254 nm) .

- Thin-Layer Chromatography (TLC): Screens for by-products using silica gel plates and solvent systems like ethyl acetate/methanol (8:2) .

- Elemental Analysis: Confirms stoichiometric ratios of C, H, N, and S to validate molecular composition (C7H10N2O·H2O4S, MW 236.2) .

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves structural inconsistencies, such as methyl and methoxy group positions .

Q. Advanced: How can researchers resolve discrepancies in reported molecular formulas (e.g., C7H10N2O·H2O4S vs. C7H10N2·H2SO4) across literature sources?

Answer:

Discrepancies arise from hydration states or counterion variations. Methodological approaches include:

- Thermogravimetric Analysis (TGA): Measures weight loss during heating to identify hydration levels .

- Mass Spectrometry (MS): High-resolution MS distinguishes molecular ions (e.g., [M+H]+ at m/z 237.1 vs. 234.1) .

- X-ray Crystallography: Resolves crystal structure to confirm sulfate coordination and hydrogen bonding .

- Cross-Referencing CAS Data: Validate against authoritative databases (CAS 66671-82-7) to clarify nomenclature .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Critical safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols during weighing .

- Waste Management: Segregate aqueous waste for neutralization (pH 6–8) before disposal via licensed hazardous waste services .

- Storage: Keep in airtight containers at room temperature, away from oxidizers and light .

Q. Advanced: What experimental strategies can assess the potential genotoxicity of this compound in cell-based assays?

Answer:

Genotoxicity evaluation involves:

- Ames Test (OECD 471): Employ Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix) to detect mutagenicity .

- Comet Assay: Quantify DNA strand breaks in human lymphocytes or HepG2 cells after 24-hour exposure (IC50 determination) .

- Micronucleus Test (OECD 487): Assess chromosomal damage in CHO-K1 cells using cytochalasin B to block cytokinesis .

- Dose-Response Analysis: Compare results to structurally related aromatic amines (e.g., 2,4-diaminotoluene) for mechanistic insights .

Q. Advanced: What factors should be optimized in the synthesis of this compound to maximize yield and minimize by-products?

Answer:

Key optimization parameters:

- Reaction pH: Maintain acidic conditions (pH 2–3) during sulfonation to prevent amine oxidation .

- Temperature Control: Perform sulfation at 60–70°C to enhance reaction kinetics while avoiding decomposition .

- Catalyst Selection: Use sulfuric acid as both solvent and catalyst (1:1 molar ratio to amine) for efficient sulfation .

- Purification: Recrystallize from ethanol/water (7:3) to remove unreacted 2,5-diaminoanisole and sulfonic acid derivatives .

Q. Basic: How does this compound compare to its structural isomers (e.g., 2,4-diaminoanisole sulfate) in reactivity and stability?

Answer:

- Reactivity Differences: The para-substituted amino group in 2,5-isomer enhances electrophilic aromatic substitution, whereas the 2,4-isomer favors chelation with metal ions .

- Stability Under Light: 2,5-isomer exhibits higher photostability due to reduced steric hindrance between methoxy and amino groups (UV-Vis degradation studies) .

- Solubility: 2,5-isomer is more water-soluble (23 g/L at 25°C) compared to 2,4-isomer (18 g/L) due to crystal packing differences .

Q. Advanced: How can researchers address contradictions in reported toxicological data for this compound?

Answer:

- Dose-Dependent Analysis: Replicate studies across multiple concentrations (e.g., 0.1–100 µM) to identify threshold effects .

- Model System Validation: Compare results in primary cells (e.g., hepatocytes) vs. immortalized lines (e.g., HEK293) to assess metabolic variability .

- Inter-Laboratory Reproducibility: Share protocols via platforms like Protocols.io to standardize assays (e.g., ROS measurement with DCFH-DA) .

- Meta-Analysis: Pool data from regulatory filings (e.g., ECHA, EPA) to identify consensus endpoints .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound in solid-state and solution?

Answer:

- FT-IR Spectroscopy: Identify sulfate vibrations (νSO4²⁻ at 1100–1000 cm⁻¹) and amine N-H stretches (3300–3200 cm⁻¹) .

- UV-Vis Spectroscopy: Detect π→π* transitions in the aromatic ring (λmax ~280 nm in methanol) .

- Solid-State NMR: Resolve crystallographic inequivalence using 13C cross-polarization magic-angle spinning (CP/MAS) .

- Raman Spectroscopy: Map sulfate group symmetry (Raman shift at 450 cm⁻¹) to differentiate hydrates .

Properties

IUPAC Name |

2-methoxybenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.H2O4S/c1-10-7-4-5(8)2-3-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGUXKMTUITVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66671-82-7 | |

| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66671-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3070468 | |

| Record name | 2,5-Diaminoanisole sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42909-29-5, 66671-82-7 | |

| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42909-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066671827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Diaminoanisole sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methoxybenzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J67P1A29GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.